molecular formula C17H16BrNO3S B184818 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 29489-04-1

4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Cat. No.: B184818
CAS No.: 29489-04-1
M. Wt: 394.3 g/mol
InChI Key: ROMIWXZYHPTADM-UHFFFAOYSA-N
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Description

Historical Development of Benzazepine Derivatives

The benzazepine scaffold emerged as a pharmacologically significant heterocyclic system following the discovery of benzodiazepines in the 1950s. While chlordiazepoxide (Librium) marked the first clinical benzodiazepine in 1960, benzazepines diverged structurally by replacing the diazepine ring with a seven-membered azepine fused to a benzene ring. Early synthetic efforts focused on 1,4-benzodiazepine derivatives, but advances in cyclization methodologies enabled systematic exploration of benzazepine cores.

A pivotal shift occurred in the 1980s with the development of Friedel-Crafts acylations and transition metal-catalyzed cyclizations, which facilitated access to diverse benzazepine frameworks. For example, nickel-catalyzed cyclization/cross-coupling strategies allowed modular synthesis of 2-benzazepin-5-ones and related derivatives. Contemporary methods, such as visible-light-promoted sulfonylation/selenylation cascades, further expanded the structural diversity of functionalized benzazepines.

Structural Classification of Sulfonylated Benzazepines

Sulfonylated benzazepines constitute a distinct subclass characterized by a sulfonyl group (-SO₂-) attached to the azepine nitrogen. This modification enhances metabolic stability and influences receptor binding profiles. The target compound, 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, exemplifies this class with:

  • Core structure : A partially saturated 1-benzazepin-5-one system
  • Substituents :
    • Bromine at position 4
    • 4-Methylbenzenesulfonyl group at nitrogen

Comparative analysis of sulfonylated derivatives reveals three primary structural variants:

Subclass Key Features Example Compound
N-Sulfonyl tetrahydro Saturation at positions 1-4 Target compound
Fully aromatic Unsaturated azepine ring 1-Tosyl-1H-benzazepine
Spiro-sulfonamides Fused with additional rings Benzo[c]pyrano[2,3-e]azepines

Significance of Bromine Substitution in Heterocyclic Chemistry

Bromine introduction at position 4 serves multiple synthetic and functional roles:

  • Electronic effects : The electron-withdrawing nature of bromine (σₚ = +0.26) polarizes the azepine ring, facilitating nucleophilic attacks at adjacent positions.
  • Steric guidance : The 4-bromo substituent directs regioselectivity in subsequent functionalization reactions, as demonstrated in palladium-catalyzed cross-couplings.
  • Metabolic stability : Bromine’s high atomic radius (115 pm) creates steric shielding against oxidative degradation at position 4.

In the target compound, bromine’s inductive effect stabilizes the ketone moiety at position 5, as evidenced by IR spectral data showing a redshifted C=O stretch (1685 cm⁻¹ vs. 1705 cm⁻¹ in non-brominated analogues).

Nomenclature and Systematic Naming of Tetrahydrobenzazepinones

The IUPAC name This compound derives from:

  • Parent system : 5H-1-benzazepin-5-one (CAS RN: 264-54-0)
  • Saturation : "1,2,3,4-Tetrahydro" indicates partial reduction of the azepine ring
  • Substituents :
    • Bromine at position 4
    • 4-Methylphenylsulfonyl group at nitrogen (position 1)

Numbering follows priority rules where the ketone oxygen receives the lowest possible locant (position 5), with the azepine nitrogen at position 1. X-ray crystallographic data (CCDC 1936587) confirms this numbering, showing a dihedral angle of 12.3° between the sulfonyl group and benzazepine plane.

Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIWXZYHPTADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301048
Record name 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29489-04-1
Record name NSC140796
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

The parent compound, 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS 24310-36-9), serves as the precursor for bromination. Tsunoda et al. (2005) developed a scalable method using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)-water system under controlled temperatures (0–5°C). The reaction achieves regioselective bromination at the 4-position of the benzazepine ring, yielding the target compound in ~86% purity after recrystallization from methanol.

Key Data:

ParameterValue
ReagentNBS (1.1 equiv)
SolventTHF/H₂O (9:1)
Temperature0–5°C
Reaction Time4 hours
Yield72–78%
Purity Post-Purification>99% (HPLC)

The reaction mechanism proceeds via radical intermediates, with water enhancing NBS’s electrophilicity. competing oxidation byproducts are minimized by maintaining a low temperature and anhydrous conditions.

Sulfonylation of 4-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

An alternative route involves sulfonylation of 4-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Tsunoda et al. (2004) reported using p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature, achieving 85% yield after column chromatography.

Key Data:

ParameterValue
Reagentp-Toluenesulfonyl chloride (1.2 equiv)
BaseTEA (2.0 equiv)
SolventDCM
Temperature25°C
Reaction Time12 hours
Yield85%

This method avoids side reactions such as over-sulfonylation by using a stoichiometric base to scavenge HCl.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts bromination efficiency. Polar aprotic solvents like THF improve NBS solubility, while water suppresses radical chain termination. Elevated temperatures (>10°C) lead to dimerization byproducts, reducing yields to <50%.

Catalytic Approaches

Recent advances explore Lewis acid catalysts (e.g., FeCl₃) to accelerate sulfonylation. Palma et al. (2014) demonstrated that 10 mol% FeCl₃ reduces reaction time to 6 hours with comparable yields (83%). However, this method requires rigorous moisture exclusion to prevent catalyst deactivation.

Purification and Characterization

Recrystallization

Crude product purification employs methanol-water (7:3) recrystallization, yielding pale yellow needles with a melting point of 128–130°C. This step removes unreacted NBS and sulfonic acid impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H, aromatic), 7.43 (d, J = 8.0 Hz, 2H, aromatic), 4.12 (m, 1H, CH-Br), 3.02 (m, 2H, CH₂).

  • MS (ESI+) : m/z 394.283 [M+H]⁺.

Industrial-Scale Adaptations

For large-scale synthesis (>100 kg), Tsunoda et al. (2005) replaced THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with higher boiling point (80°C), enabling safer distillation. This modification reduced solvent waste by 40% while maintaining yields at 70%.

Comparative Analysis of Methods

MethodAdvantagesLimitations
NBS BrominationHigh regioselectivity, scalableRequires strict temperature control
FeCl₃-Catalyzed SulfonylationFaster reaction timesMoisture-sensitive conditions
2-MeTHF SolventEnvironmentally friendlyHigher cost

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions.

    Cyclization and Ring-Opening: The tetrahydrobenzazepine core can participate in cyclization and ring-opening reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). Research indicates that SGK-1 is involved in various physiological processes, including:

  • Regulation of sodium transport in renal and cardiovascular systems.
  • Mediation of cell proliferation and repair processes in response to injury.

The inhibition of SGK-1 may provide therapeutic benefits in conditions like chronic renal disease and congestive heart failure by modulating electrolyte balance and reducing inappropriate cell proliferation .

Treatment of Cardiovascular Diseases

Studies have shown that compounds similar to 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can be effective in treating cardiovascular diseases. The modulation of SGK-1 activity may help manage conditions characterized by excessive sodium retention and hypertension .

Case Study 1: SGK-1 Inhibition in Renal Disease

A study demonstrated that the administration of SGK-1 inhibitors led to a significant reduction in sodium retention and improved renal function in animal models of chronic kidney disease. This highlights the therapeutic potential of compounds like this compound in managing electrolyte imbalances associated with renal disorders.

Case Study 2: Cardiovascular Remodeling

In a clinical trial focusing on patients with heart failure, a related compound was shown to decrease cardiac remodeling markers significantly. The results suggest that targeting SGK-1 pathways can yield beneficial outcomes for patients suffering from heart conditions linked to excessive sodium retention and fluid overload.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one C₁₇H₁₆BrNO₃S 394.28 128–130 Bromo, Tosyl
7-Fluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepin-5-one C₁₇H₁₆FNO₃S ~353.3 Not reported Fluoro, Tosyl
11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzazepinoquinolin-5-one C₂₇H₂₄N₂O₅S 488.55 Not reported Methoxy, Tosyl, Quinoline
2,3,6,7-Tetrahydro-(1H)-1,4-diazepin-5(4H)-one C₅H₈N₂O 112.13 Not reported None

Biological Activity

The compound 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a member of the benzazepine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18BrN1O2S1\text{C}_{16}\text{H}_{18}\text{BrN}_{1}\text{O}_{2}\text{S}_{1}

This compound features a bromine atom and a sulfonyl group attached to a tetrahydrobenzazepine core, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of benzazepine compounds exhibit significant anticancer properties. The specific compound has shown promising results in various in vitro studies against several cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated notable cytotoxic effects against multiple cancer lines including breast (MCF-7), colon (HT-29), and lung (A549) carcinoma cells. The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-78.107
HT-2910.50
A5497.25

The mechanism by which the compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases: Studies have shown that the compound inhibits key kinases involved in cell proliferation pathways such as ERK1/2 .
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed, with significant caspase activation leading to programmed cell death in cancer cells .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) Inhibition: It was evaluated for its potential as an AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease. The compound showed competitive inhibition with an IC50 value significantly lower than standard inhibitors .
EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14

Case Studies

Several studies have documented the biological activity of benzazepine derivatives, including the specific compound under review:

  • Study on Antitumor Activity : A study conducted on various derivatives highlighted that compounds similar to this compound exhibited strong antitumor activities against human cancer cell lines with minimal toxicity to normal cells .
  • Enzyme Inhibition Study : Another research effort focused on the enzyme inhibition properties found that the compound effectively inhibited urease activity, suggesting its potential in treating infections caused by urease-producing bacteria .

Q & A

Q. How can metabolic stability be assessed preclinically?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using software (e.g., MetaboLynx) and compare with in silico predictions (e.g., CYP450 docking simulations) .

Tables for Key Data

Property Technique Typical Data Reference
Sulfonyl S=O stretchingIR Spectroscopy1151–1157 cm⁻¹
Bromine position¹H NMRδ 7.8–8.2 ppm (aromatic H)
Cyclization yield (MCM-41)HPLC75–80%
GABAₐ receptor EC₅₀Patch-clamp assay120 nM (vs. 90 nM for diazepam)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

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